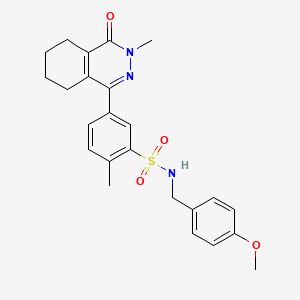![molecular formula C21H16O6 B11302994 2-(1,3-benzodioxol-5-yl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11302994.png)
2-(1,3-benzodioxol-5-yl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzodioxol-5-yl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multiple steps. One common method includes the following steps:
Formation of the benzodioxole ring: This can be achieved by reacting catechol with formaldehyde in the presence of an acid catalyst.
Synthesis of the chromene core: This involves the cyclization of a suitable precursor, such as a hydroxybenzaldehyde, with an appropriate diene.
Introduction of the pyrano ring: This step involves the reaction of the chromene intermediate with a suitable reagent to form the pyrano ring.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-(1,3-benzodioxol-5-yl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole and chromene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
2-(1,3-benzodioxol-5-yl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used as a probe to study enzyme interactions and metabolic pathways.
作用機序
2-(1,3-ベンゾジオキソール-5-イル)-5,10-ジメチル-2,3-ジヒドロ-4H,8H-ピラノ[2,3-f]クロメン-4,8-ジオンの作用機序には、特定の分子標的との相互作用が関与します。癌細胞では、微小管を標的とし、チューブリン重合を阻害します。 これにより、有糸分裂が阻害され、癌細胞のアポトーシスが起こります 。この化合物は、他の細胞タンパク質や酵素とも相互作用し、さまざまなシグナル伝達経路に影響を与える可能性があります。
6. 類似化合物の比較
類似化合物
- 2-(1,3-ベンゾジオキソール-5-イル)-5-[(3-フルオロ-4-メトキシベンジル)スルファニル]-1,3,4-オキサジアゾール
- 4-[(2S,3R)-4-(1,3-ベンゾジオキソール-5-イル)-2,3-ジメチルブチル]-2-メトキシフェノール
- 3-(1,3-ベンゾジオキソール-5-イル)-2-プロペナール
独自性
2-(1,3-ベンゾジオキソール-5-イル)-5,10-ジメチル-2,3-ジヒドロ-4H,8H-ピラノ[2,3-f]クロメン-4,8-ジオンは、ベンゾジオキソールとピラノクロメンの構造を組み合わせたことで独特です。これらの構造は、明確な電子特性と立体特性を付与します。これは、特定の生物学的標的との相互作用やユニークな電子特性を必要とするアプリケーションで特に有用です。
類似化合物との比較
Similar Compounds
- 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- 4-[(2S,3R)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol
- 3-(1,3-benzodioxol-5-yl)-2-propenal
Uniqueness
2-(1,3-benzodioxol-5-yl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is unique due to its combination of the benzodioxole and pyranochromene structures, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique electronic characteristics.
特性
分子式 |
C21H16O6 |
|---|---|
分子量 |
364.3 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C21H16O6/c1-10-5-17-20(11(2)6-18(23)26-17)21-19(10)13(22)8-15(27-21)12-3-4-14-16(7-12)25-9-24-14/h3-7,15H,8-9H2,1-2H3 |
InChIキー |
OFVPAADORHJSSN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11302928.png)

![1-(1,3-benzodioxol-5-yl)-N-{[5-(4-bromophenyl)furan-2-yl]methyl}methanamine](/img/structure/B11302937.png)
![N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine](/img/structure/B11302938.png)
![N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-valine](/img/structure/B11302940.png)

![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11302943.png)
![2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B11302951.png)
![2,4-Dimethylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11302953.png)

![N-(4-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11302962.png)
![2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B11302964.png)


